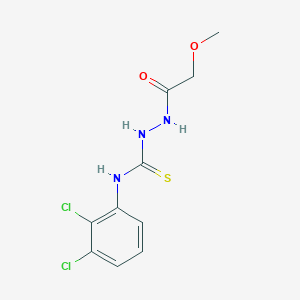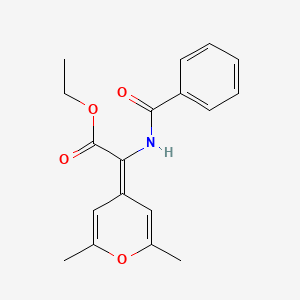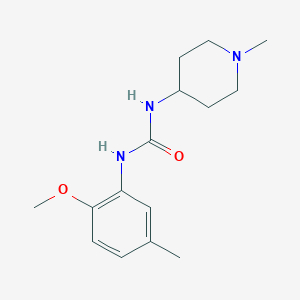![molecular formula C26H23N3O5S B4765777 2-({2-methoxy-5-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]benzyl}oxy)benzamide](/img/structure/B4765777.png)
2-({2-methoxy-5-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]benzyl}oxy)benzamide
Descripción general
Descripción
2-({2-methoxy-5-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]benzyl}oxy)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MNAC13, and it belongs to the family of benzamides. The compound has a molecular formula of C28H25N3O5S and a molecular weight of 535.59 g/mol.
Mecanismo De Acción
The exact mechanism of action of MNAC13 is not fully understood. However, several studies have suggested that MNAC13 exerts its effects by modulating various cellular signaling pathways, including the PI3K/Akt and NF-κB pathways. MNAC13 has also been shown to inhibit the activity of HDAC6, a histone deacetylase that is involved in the regulation of cellular processes such as protein degradation and cell migration.
Biochemical and physiological effects:
MNAC13 has been shown to have several biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. MNAC13 has also been shown to inhibit the activity of HDAC6, which plays a critical role in the regulation of cellular processes such as protein degradation and cell migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MNAC13 in lab experiments is its potential therapeutic value in various diseases. Additionally, MNAC13 has been shown to have a relatively low toxicity profile, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using MNAC13 in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on MNAC13. One area of research is the development of MNAC13 analogs that have improved efficacy and lower toxicity profiles. Additionally, further studies are needed to fully understand the mechanism of action of MNAC13 and its potential therapeutic applications in various diseases. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of MNAC13 to determine its suitability for clinical use.
Aplicaciones Científicas De Investigación
MNAC13 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-proliferative and anti-inflammatory effects of MNAC13 in cancer cells. Additionally, MNAC13 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[[2-methoxy-5-[(E)-(naphthalen-2-ylsulfonylhydrazinylidene)methyl]phenyl]methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S/c1-33-24-13-10-18(14-21(24)17-34-25-9-5-4-8-23(25)26(27)30)16-28-29-35(31,32)22-12-11-19-6-2-3-7-20(19)15-22/h2-16,29H,17H2,1H3,(H2,27,30)/b28-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWWFBIXRVBEE-LQKURTRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)COC4=CC=CC=C4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)COC4=CC=CC=C4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methoxy-5-{(E)-[2-(naphthalen-2-ylsulfonyl)hydrazinylidene]methyl}benzyl)oxy]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-1,3-benzothiazol-2-yl-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4765709.png)
![7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4765713.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4765721.png)

![N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide](/img/structure/B4765732.png)
![4-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4765735.png)



![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide](/img/structure/B4765765.png)

![2-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide](/img/structure/B4765780.png)
![2-[(5-iodo-2-methoxybenzyl)amino]ethanol](/img/structure/B4765784.png)